Bletilloside A
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Bletilloside A is primarily isolated from natural sources, specifically the tubers of Bletilla striata . The isolation process involves extensive spectroscopic analyses to determine the structure of the compound .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on its extraction from natural sources rather than synthetic production .
Chemical Reactions Analysis
Types of Reactions
Bletilloside A undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
general reagents for glucosides include acids and bases for hydrolysis and enzymes for specific modifications .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction it undergoes. For instance, hydrolysis of glucosides typically yields glucose and the aglycone part of the molecule .
Scientific Research Applications
Bletilloside A has been studied for its various scientific research applications:
Mechanism of Action
Bletilloside A exerts its effects through multiple molecular targets and pathways. It has been shown to inhibit nitric oxide production in macrophage cells, which is a key factor in its anti-inflammatory properties . The compound also interacts with various signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway, mitogen-activated protein kinase (MAPK) signaling pathway, and Ras signaling pathway .
Comparison with Similar Compounds
Bletilloside A is unique compared to other glucosides due to its specific structure and biological activities. Similar compounds include:
Militarine: Another glucoside isolated from Bletilla striata with moderate inhibitory effects on nitric oxide production.
Dactylorhin A: Exhibits similar biological activities but with different molecular targets.
This compound stands out due to its potent anti-gastric ulcer activity and its specific interactions with multiple signaling pathways .
Properties
Molecular Formula |
C29H36O15 |
---|---|
Molecular Weight |
624.6 g/mol |
IUPAC Name |
[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl (E)-3-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate |
InChI |
InChI=1S/C29H36O15/c1-39-18-10-14(4-8-17(18)42-29-27(38)25(36)23(34)20(12-31)44-29)5-9-21(32)40-13-15-2-6-16(7-3-15)41-28-26(37)24(35)22(33)19(11-30)43-28/h2-10,19-20,22-31,33-38H,11-13H2,1H3/b9-5+/t19-,20-,22-,23-,24+,25+,26-,27-,28-,29-/m1/s1 |
InChI Key |
OHEHXCOAADLDFL-JMTVWKGYSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)OCC2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OCC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
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